trapoxin A
Overview
Description
Trapoxin A is a naturally occurring cyclic tetrapeptide isolated from the fungus Helicoma ambiens. It is known for its potent inhibitory effects on histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins
Mechanism of Action
Target of Action
Trapoxin A primarily targets Histone Deacetylase 11 (HDAC11) . HDAC11 is an enzyme that efficiently removes long-chain fatty acyl groups from proteins . It is the smallest and the last discovered HDAC, and a sole member of class IV HDAC .
Mode of Action
This compound interacts with HDAC11 and inhibits its activity . In particular, this compound analogues, such as TD034, have been shown to have nanomolar potency in enzymatic assays . They inhibit the defatty acylation of Serine Hydroxymethyltransferase 2 (SHMT2) , a known HDAC11 substrate .
Pharmacokinetics
It is known that one of the this compound analogues, td034, is active at low micromolar concentrations in cells .
Result of Action
The inhibition of HDAC11 by this compound has the potential to treat diseases by modulating immune response . There have been reports suggesting that the inhibition of HDAC11 could be beneficial for treating cancers, obesity, and multiple sclerosis .
Action Environment
The development of this compound analogues as potent and selective inhibitors of hdac11 suggests that these compounds could be further developed for biological and therapeutic applications .
Biochemical Analysis
Biochemical Properties
Trapoxin A plays a crucial role in biochemical reactions by inhibiting histone deacetylases, particularly HDAC11 . This inhibition prevents the removal of acetyl groups from lysine residues on histone proteins, thereby affecting chromatin structure and gene expression. This compound interacts with enzymes such as HDAC11 and proteins like serine hydroxymethyltransferase 2 (SHMT2), inhibiting their deacetylase and defatty-acylase activities . These interactions are characterized by the binding of this compound to the active site of HDAC11, leading to the inhibition of its enzymatic activity.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC11 by this compound leads to increased type I interferon signaling in cells . This compound also affects gene expression by maintaining the acetylation status of histones, thereby promoting a more open chromatin structure and facilitating transcriptional activation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of HDAC11, where it acts as an irreversible inhibitor . This binding prevents the deacetylation of histone and non-histone proteins, leading to changes in gene expression and cellular function. This compound’s inhibition of HDAC11 also affects the defatty-acylation of SHMT2, a known substrate of HDAC11 . This inhibition results in increased type I interferon signaling, highlighting the compound’s impact on immune response modulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, leading to sustained changes in gene expression and cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits HDAC11 without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects observed in studies indicate that precise dosing is crucial to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its inhibition of HDAC11 affects metabolic flux and metabolite levels by altering the acetylation status of proteins involved in metabolic processes . The compound’s impact on metabolic pathways underscores its potential as a therapeutic agent for diseases related to metabolic dysregulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its inhibitory effects precisely where needed, enhancing its efficacy and reducing unintended consequences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Trapoxin A involves several key steps, including peptide modification reactions such as palladium-catalyzed allylic alkylations. These reactions are essential for incorporating nonproteinogenic amino acids, which are crucial for the biological activity of this compound . The synthesis typically starts with the preparation of the tetrapeptide backbone, followed by cyclization to form the cyclic structure.
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Trapoxin A undergoes various chemical reactions, including:
Oxidation: The epoxide group in this compound can be reduced, which significantly affects its inhibitory activity.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include reducing agents that target the epoxide group.
Substitution: Various nucleophiles can be used to modify the functional groups of this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the epoxide group results in a loss of inhibitory activity .
Scientific Research Applications
Trapoxin A has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Trapoxin A is unique among HDAC inhibitors due to its irreversible mode of action. Similar compounds include:
Properties
IUPAC Name |
(3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N4O6/c39-29(30-22-44-30)18-9-3-8-16-25-31(40)36-26(20-23-12-4-1-5-13-23)32(41)37-27(21-24-14-6-2-7-15-24)34(43)38-19-11-10-17-28(38)33(42)35-25/h1-2,4-7,12-15,25-28,30H,3,8-11,16-22H2,(H,35,42)(H,36,40)(H,37,41)/t25-,26-,27-,28+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXXETYXSPSOA-UFEOFEBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)[C@@H]5CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927982 | |
Record name | 6,9-Dibenzyl-1,4,7-trihydroxy-3-[6-(oxiran-2-yl)-6-oxohexyl]-3,6,9,12,13,14,15,15a-octahydro-10H-pyrido[1,2-a][1,4,7,10]tetraazacyclododecin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133155-89-2 | |
Record name | Trapoxin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133155892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,9-Dibenzyl-1,4,7-trihydroxy-3-[6-(oxiran-2-yl)-6-oxohexyl]-3,6,9,12,13,14,15,15a-octahydro-10H-pyrido[1,2-a][1,4,7,10]tetraazacyclododecin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 133155-89-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAPOXIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSS8DX555X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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